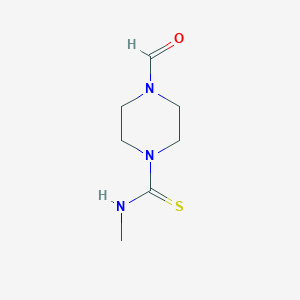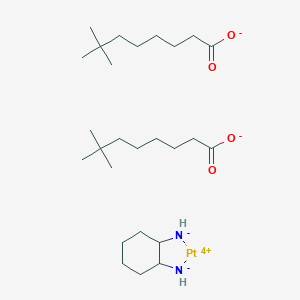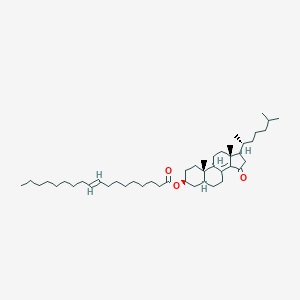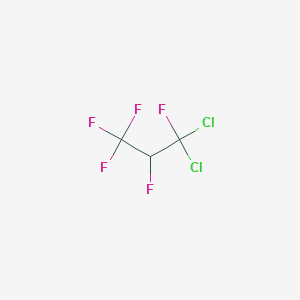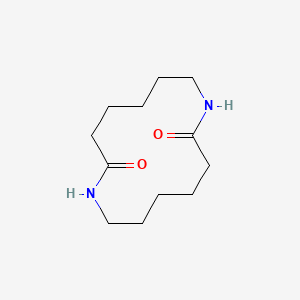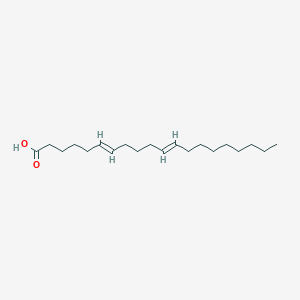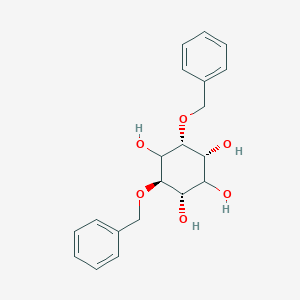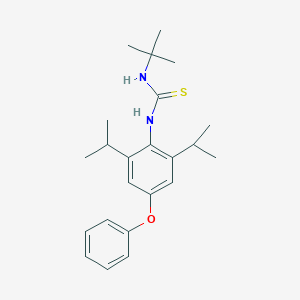
Diafenthiuron
Vue d'ensemble
Description
Le Diafenthiuron est un composé chimique appartenant au groupe des thiourées, principalement utilisé comme insecticide et acaricide. Il a été introduit sur le marché en 1990 par Ciba-Geigy, une société pharmaceutique basée en Suisse . Le this compound est efficace contre un large éventail de ravageurs agricoles, notamment les acariens, les pucerons, les thrips et les mouches blanches . Il est connu pour son activité à large spectre et sa capacité à altérer la fonction mitochondriale chez les ravageurs cibles .
Applications De Recherche Scientifique
Diafenthiuron has several applications in scientific research:
Agriculture: It is widely used to control pests in crops such as cotton, fruit trees, and soybeans.
Biology: Research has shown its efficacy in controlling various pests affecting a variety of crops.
Chemistry: It is used in studies involving oxidative phosphorylation inhibitors.
Industry: It is employed in the production of pesticides and acaricides.
Mécanisme D'action
Le Diafenthiuron exerce ses effets en inhibant l’ATP synthase mitochondriale. Il est transformé photochimiquement ou métaboliquement en un métabolite hautement réactif, le carbodiimide de this compound, qui se lie de manière covalente et irréversible à la translocase du glucose-6-phosphate microsomale, une partie du complexe ATPase (adénosine triphosphatase) . Cette liaison inhibe la fonction du complexe ATPase, ce qui conduit à une altération de la fonction mitochondriale et, finalement, à la mort des ravageurs cibles .
Méthodes De Préparation
La synthèse du Diafenthiuron comprend plusieurs étapes clés :
Bromation : La première étape implique la bromation d’un composé précurseur.
Éthérification : Cette étape implique la formation d’une liaison éther.
Formation de la thiourée : La dernière étape implique la réaction avec la thiourée pour former le produit souhaité.
En production industrielle, ces étapes sont souvent combinées en un processus réactionnel continu afin d’améliorer le rendement et l’efficacité . Le produit obtenu est ensuite purifié par recristallisation en utilisant des solvants tels que le toluène et l’acétate d’éthyle .
Analyse Des Réactions Chimiques
Le Diafenthiuron subit plusieurs types de réactions chimiques :
Oxydation : Il peut être oxydé pour former un métabolite hautement réactif, le carbodiimide de this compound.
Réduction : Les réactions de réduction peuvent le reconvertir à sa forme originale.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le cycle aromatique.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme les monooxygénases P450 et les monooxygénases FAD . Les principaux produits formés à partir de ces réactions comprennent des métabolites non toxiques et le carbodiimide réactif .
4. Applications de la recherche scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
Agriculture : Il est largement utilisé pour lutter contre les ravageurs dans des cultures telles que le coton, les arbres fruitiers et le soja.
Chimie : Il est utilisé dans des études impliquant des inhibiteurs de la phosphorylation oxydative.
Industrie : Il est utilisé dans la production de pesticides et d’acaricides.
Comparaison Avec Des Composés Similaires
Le Diafenthiuron est unique en raison de son activité à large spectre et de sa capacité à altérer la fonction mitochondriale. Les composés similaires comprennent :
Éther diphénylique : Partage une structure d’éther aromatique similaire.
Insecticides à base de thiourée : Comme d’autres composés à base de thiourée utilisés comme insecticides.
Le this compound se distingue par son mécanisme d’action spécifique et son efficacité contre un large éventail de ravageurs .
Propriétés
IUPAC Name |
1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2OS/c1-15(2)19-13-18(26-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(27)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWBFOBYOAGEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041845 | |
| Record name | Diafenthiuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80060-09-9 | |
| Record name | Diafenthiuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80060-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diafenthiuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080060099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diafenthiuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiourea, N'-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N-(1,1-dimethylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAFENTHIURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22W5MDB01G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Diafenthiuron?
A1: this compound itself is a pro-pesticide, meaning it is biologically inactive until transformed into its active metabolite, 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)-carbodiimide (DFCD). DFCD acts as a mitochondrial adenosine triphosphatase (ATPase) inhibitor. [] This inhibition disrupts cellular energy production, ultimately leading to the death of the target organism. []
Q2: How does this compound affect target organisms?
A2: this compound's active metabolite, DFCD, disrupts energy production in mitochondria by inhibiting ATPase. [] This leads to a range of symptoms in insects, including hyperreflexia, hyperactivity, spinning, and wing flutter. [] In the case of the diamondback moth, these symptoms resemble those caused by octopaminergic agonists, suggesting potential interference with octopamine-mediated mechanisms. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C21H27N3OS, and its molecular weight is 373.54 g/mol.
Q4: How stable is this compound under sunlight exposure?
A6: this compound undergoes photodegradation upon exposure to sunlight in various aqueous solutions and even pure hexane. [] The primary photodegradation products identified are 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)-carbodiimide (CGA-140,408) and 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)urea (CGA-177,960). []
Q5: How effective is this compound against whiteflies?
A7: this compound has proven effective in controlling whiteflies (Bemisia tabaci) in various crops, including cotton and sunflower. [, , , ] It effectively reduces both adult and nymph populations and contributes to increased crop yield. [, , ]
Q6: Has resistance to this compound been observed in whiteflies?
A8: Yes, laboratory studies have shown that Bemisia tabaci can develop resistance to this compound after repeated exposure. [] A study found a 24.7-fold resistance in a strain selected for 20 generations. []
Q7: What are the potential mechanisms of this compound resistance in whiteflies?
A9: Research suggests that enhanced detoxification enzyme activity plays a role in this compound resistance in whiteflies. Studies show increased activity of cytochrome P450, carboxylesterase (COE), and glutathione S-transferase (GST) in resistant strains compared to susceptible strains. [] This enhanced detoxification capacity allows resistant whiteflies to metabolize this compound more efficiently, reducing its effectiveness.
Q8: Is there cross-resistance between this compound and Buprofezin in whiteflies?
A10: No significant cross-resistance has been observed between this compound and Buprofezin in greenhouse whitefly (Trialeurodes vaporariorum) strains. [] This suggests that these insecticides might target different mechanisms or pathways within the insect, making them potentially useful in rotation strategies for resistance management.
Q9: What analytical methods are used to determine this compound residues in crops and soil?
A14: Several analytical methods have been developed and validated for quantifying this compound residues. These methods commonly involve extraction with acetonitrile, cleanup steps using techniques like solid-phase extraction (SPE) with cartridges containing materials like PSA (primary secondary amine) and GCB (graphitized carbon black), followed by analysis using techniques like high-performance liquid chromatography (HPLC) with UV detection, [] or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , ]
Q10: How long does it take for this compound to degrade in the environment?
A15: this compound degrades relatively quickly in the environment. Field trials indicate half-lives of 0.8-1.1 days in cotton leaves and 1.4-1.9 days in soil. [] These relatively short half-lives suggest a lower risk of persistence and accumulation in the environment compared to insecticides with longer degradation times.
Q11: What are the major degradation pathways of this compound in the environment?
A16: Direct photolysis by sunlight is considered a major degradation pathway for this compound in the environment. [] Additionally, microbial degradation also contributes to its breakdown in soil. [] These processes lead to the formation of various metabolites, some of which might possess different toxicological profiles.
Q12: What are the common formulations of this compound?
A17: this compound is commercially available in various formulations, including wettable powder (WP), emulsifiable concentrate (EC), suspension concentrate (SC), and microemulsion (ME). [, , , ] The choice of formulation depends on factors like application method, target pest, and crop type.
Q13: How does the choice of solvent affect the efficacy of this compound in toxic baits for leaf-cutting ants?
A18: Studies on leaf-cutting ants (Atta sexdens rubropilosa) showed that dissolving this compound in a solution of acetone and soy oil before incorporating it into artificial diets resulted in higher mortality compared to using acetone alone. [] This suggests that the solvent can influence the uptake and efficacy of this compound in bait formulations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


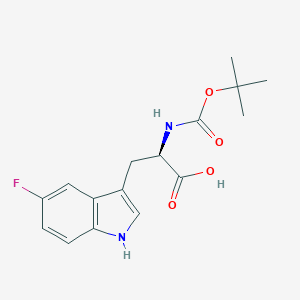
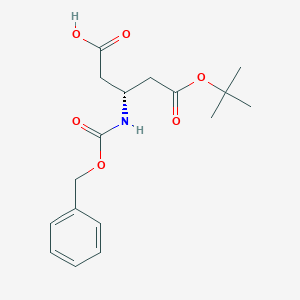

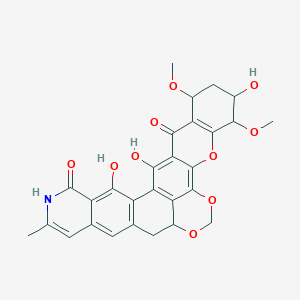
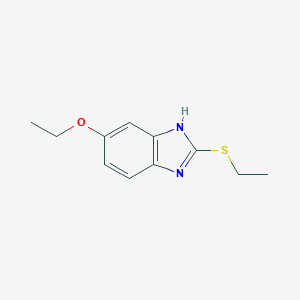
![N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide](/img/structure/B39129.png)
